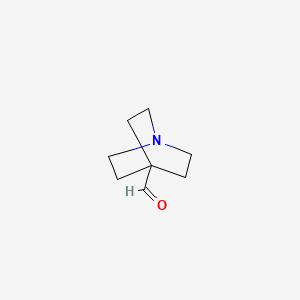

Quinuclidine-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinuclidine-4-carbaldehyde is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of quinuclidine derivatives, including quinuclidine-4-carbaldehyde, as antimicrobial agents. A series of quaternary ammonium salts derived from quinuclidine have shown promising antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. Notably, some compounds exhibited better efficacy than standard antibiotics like gentamicin and amphotericin B, suggesting their potential for treating infections caused by multidrug-resistant organisms .

Muscarinic Receptor Antagonism

this compound derivatives have been investigated for their activity as muscarinic receptor antagonists. These compounds can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease by inhibiting M3 muscarinic receptors, which play a critical role in bronchoconstriction. The ability to combine these compounds with other therapeutic agents enhances their clinical applicability .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a crucial intermediate in the synthesis of complex organic molecules. It has been utilized in the total synthesis of alkaloids and other biologically active compounds through various synthetic routes that involve nucleophilic additions and cyclization reactions . The ability to functionalize the quinuclidine ring further expands its utility in creating diverse chemical entities.

Asymmetric Catalysis

Catalytic Applications

In asymmetric synthesis, quinuclidine derivatives are employed as catalysts or chiral auxiliaries. Their unique structural properties facilitate the formation of enantiomerically enriched products, which are essential in pharmaceutical development. Research indicates that functionalized quinuclidines can enhance reaction selectivity and yield, making them valuable tools in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of quaternized quinuclidine compounds against a panel of bacteria and fungi. The results demonstrated that specific modifications to the quinuclidine structure significantly enhanced antimicrobial activity. For instance, N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide showed a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent .

Case Study 2: Muscarinic Antagonism

Another investigation focused on the use of quinuclidine derivatives in respiratory therapies. The study highlighted how these compounds could be effectively combined with β2 agonists to improve bronchodilation in patients with asthma. The findings suggest that quinuclidine-based drugs could offer synergistic effects when used alongside existing treatments for respiratory diseases .

Table 1: Antimicrobial Activity of Quinuclidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide | 0.39 | Pseudomonas aeruginosa |

| QOH-4 | 0.78 | Candida albicans |

| QCl-3 | 1.56 | Staphylococcus aureus |

Table 2: Applications in Asymmetric Synthesis

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Aldol Reaction | This compound | 85 | 92 |

| Michael Addition | Functionalized Quinuclidine | 78 | 88 |

Analyse Des Réactions Chimiques

Aldol Addition Reactions

Quinuclidine-4-carbaldehyde participates in stereoselective aldol reactions to construct complex alkaloid frameworks. For example:

-

Reaction with 6-methoxyquinoline-4-carbaldehyde in the synthesis of quinine derivatives yields C8–C9 aldol adducts. This step is pivotal in forming the carbon skeleton of quinine but faces challenges due to configurational instability of the intermediate. Epimerization can occur unless stabilized by in situ reduction .

Schiff Base Formation

The aldehyde group readily reacts with amines to form imines, enabling further functionalization:

-

Reaction with piperidine and methyl 2-amino-3-hydroxybenzoate in methanol under reflux produces a Schiff base intermediate. Subsequent oxidation with silver(I) oxide yields heterocyclic products .

Organometallic Coupling Reactions

This compound serves as an electrophile in nucleophilic additions:

-

Lithiated dihydroquinoline addition : Reacts with 4-lithiated dihydroquinoline (generated from n-BuLi) to form coupling products. This step is crucial in enantioselective quinine synthesis .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous reactions suggest:

-

Oxidation to carboxylic acid : Likely achieved using strong oxidants (e.g., KMnO₄ or CrO₃), given the conversion of related aldehydes to carboxylic acids.

-

Reduction to alcohol : Hydride reagents (e.g., NaBH₄) would reduce the aldehyde to quinuclidine-4-methanol.

Data Table: Key Reactions of this compound

Mechanistic Insights

-

Aldol Reactions : Proceed via enolate intermediates, with stereocontrol influenced by the quinuclidine ring’s rigidity .

-

Schiff Base Dynamics : Imine formation is reversible, requiring oxidative stabilization (e.g., Ag₂O) to drive the reaction forward .

Synthetic Utility

This compound is a linchpin in alkaloid synthesis, enabling:

-

Quinine and analogues : Via iterative aldol and coupling steps .

-

Chiral organocatalysts : Through stereoselective modifications of the aldehyde group .

This compound’s reactivity underscores its value in medicinal chemistry and asymmetric catalysis, though challenges like configurational instability necessitate precise reaction control.

Propriétés

Formule moléculaire |

C8H13NO |

|---|---|

Poids moléculaire |

139.19 g/mol |

Nom IUPAC |

1-azabicyclo[2.2.2]octane-4-carbaldehyde |

InChI |

InChI=1S/C8H13NO/c10-7-8-1-4-9(5-2-8)6-3-8/h7H,1-6H2 |

Clé InChI |

LJSJRQBQGMLHHU-UHFFFAOYSA-N |

SMILES canonique |

C1CN2CCC1(CC2)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.